molecular formula C13H13NO2S B2986492 N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide CAS No. 1235006-33-3

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2986492
CAS No.: 1235006-33-3
M. Wt: 247.31
InChI Key: QIMNUISPHNORSR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a compound that features a cyclopropyl group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene or furan derivatives.

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene and furan rings can participate in π-π interactions and hydrogen bonding, facilitating the binding process.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide
  • N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
  • N-cyclopropyl-N-(thiophen-2-ylmethyl)furan-3-carboxamide

Uniqueness

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide is unique due to the specific positioning of the thiophene and furan rings, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(12-2-1-6-16-12)14(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMNUISPHNORSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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